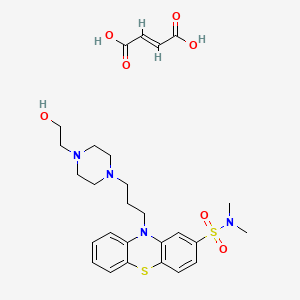
Thioproperazine Difumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioproperazine Difumarate is a potent neuroleptic compound primarily used in the management of acute and chronic schizophrenia, including cases that are refractory to more common neuroleptics. It is also used to treat manic syndromes . The compound is known for its marked cataleptic and antiapomorphine activity, with relatively slight sedative, hypothermic, and spasmolytic effects . This compound has a molecular formula of C30H38N4O10S2 and a molecular weight of 678.77 g/mol .
Méthodes De Préparation
The synthesis of Thioproperazine involves several key steps:
Thioether Formation: The reaction between 2-Aminothiophenol and 4-Chloro-N,N-Dimethyl-3-Nitrobenzenesulfonamide forms 4-(2-aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide.
Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction with cuprous bromide to yield 4-[(2-Bromophenyl)-thio]-N,N’-dimethyl-3-nitrobenzenesulfonamide.
Bechamp Reduction: The product is then reduced to 3-Amino-4-((2-bromophenyl)thio)-N,N-dimethylbenzenesulphonamide.
Goldberg Reaction: This step completes the formation of the phenothiazine ring, resulting in N,N-dimethyl-10H-phenothiazine-2-sulfonamide.
Sidechain Attachment: Finally, the sidechain is attached via a sodamide reaction with 1-(3-Chloropropyl)-4-Methylpiperazine, yielding Thioproperazine.
Analyse Des Réactions Chimiques
Thioproperazine Difumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Thioproperazine can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include cuprous bromide for Sandmeyer reactions and reducing agents like iron in Bechamp reductions.
Applications De Recherche Scientifique
Thioproperazine Difumarate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the synthesis of phenothiazine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems and receptor binding.
Mécanisme D'action
Thioproperazine acts as an antagonist on various postsynaptic receptors:
Dopaminergic Receptors: It blocks subtypes D1, D2, D3, and D4, affecting both productive and unproductive symptoms of schizophrenia.
Serotonergic Receptors: It acts on 5-HT1 and 5-HT2 receptors, providing anxiolytic, antidepressive, and antiaggressive effects.
Histaminergic Receptors: It blocks H1 receptors, leading to sedation and antiemetic effects.
Alpha Receptors: It affects alpha1 and alpha2 receptors, causing antisympathomimetic effects.
Muscarinic Receptors: It blocks M1 and M2 receptors, leading to anticholinergic symptoms.
Comparaison Avec Des Composés Similaires
Thioproperazine is part of the phenothiazine group of antipsychotics. Similar compounds include:
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.
Perphenazine: Used for its antipsychotic and antiemetic properties. Thioproperazine is unique due to its potent neuroleptic effects with relatively slight sedative and hypotensive actions
Propriétés
Formule moléculaire |
C27H36N4O7S2 |
|---|---|
Poids moléculaire |
592.7 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide |
InChI |
InChI=1S/C23H32N4O3S2.C4H4O4/c1-24(2)32(29,30)19-8-9-23-21(18-19)27(20-6-3-4-7-22(20)31-23)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,5,10-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
MDUVRTGSAKNTRG-WLHGVMLRSA-N |
SMILES isomérique |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)

![6alpha-[(R)-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt](/img/structure/B12297353.png)

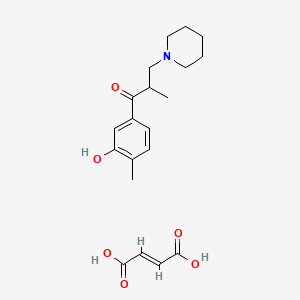
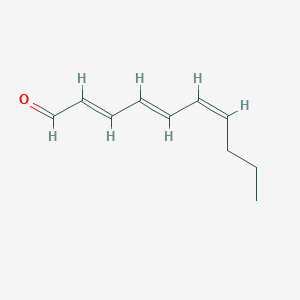
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12297370.png)
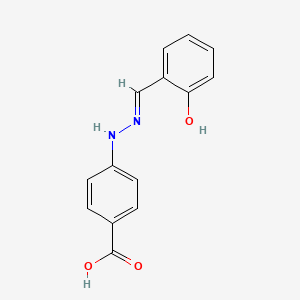
![(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B12297381.png)
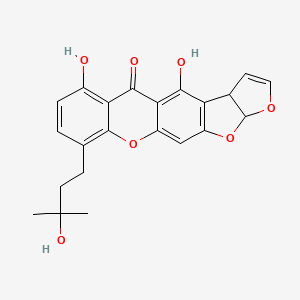

![1-[(2r)-6-Amino-2-(l-threonylamino)hex-4-ynoyl]-l-proline](/img/structure/B12297398.png)

![N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine](/img/structure/B12297419.png)
